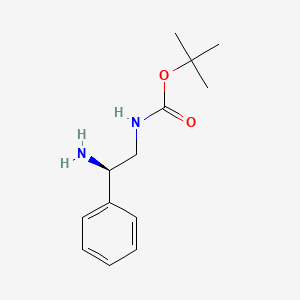

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate

概述

描述

®-Tert-butyl (2-amino-2-phenylethyl)carbamate is a chiral compound with the molecular formula C13H20N2O2. It is often used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions. The compound is characterized by the presence of a tert-butyl group, an amino group, and a phenylethyl group, making it a versatile intermediate in the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Tert-butyl (2-amino-2-phenylethyl)carbamate typically involves the reaction of ®-2-amino-2-phenylethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product after purification.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and safety of the production process.

Types of Reactions:

Oxidation: ®-Tert-butyl (2-amino-2-phenylethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base like sodium hydride.

Major Products:

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Primary amines.

Substitution: Substituted carbamates or ureas.

科学研究应用

Pharmaceutical Applications

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to amino acids allows it to interact with biological systems, making it a candidate for drug development. The compound has been studied for its potential biological activities, which could lead to the creation of new therapeutic agents.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing bioactive compounds. Researchers utilized this compound as a starting material to develop novel inhibitors targeting specific enzymes associated with disease pathways. The results indicated that derivatives synthesized from this compound exhibited promising inhibitory activity, suggesting potential applications in treating various conditions.

Chemical Research Applications

In chemical research, this compound is employed as a chiral building block. Its chirality is essential for developing chiral stationary phases in chromatography, which are critical for separating enantiomers in drug synthesis.

作用机制

The primary mechanism of action of ®-Tert-butyl (2-amino-2-phenylethyl)carbamate involves its role as a protecting group. By forming a stable carbamate linkage with the amino group, it prevents unwanted side reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

相似化合物的比较

Benzyl (2-amino-2-phenylethyl)carbamate: Similar in structure but with a benzyl group instead of a tert-butyl group.

Ethyl (2-amino-2-phenylethyl)carbamate: Contains an ethyl group instead of a tert-butyl group.

Methyl (2-amino-2-phenylethyl)carbamate: Features a methyl group in place of the tert-butyl group.

Uniqueness: ®-Tert-butyl (2-amino-2-phenylethyl)carbamate is unique due to the steric hindrance provided by the tert-butyl group, which offers greater stability and selectivity in reactions compared to its analogs. This makes it particularly valuable in synthetic chemistry where precise control over reaction pathways is required.

生物活性

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate, also known as a derivative of phenylethylamine, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

1. Synthesis of this compound

The compound can be synthesized through various methods, including the protection of amine groups using tert-butyl dicarbonate (Boc) in organic solvents like dichloromethane or THF. The reaction conditions significantly influence the yield and purity of the final product. For example, one method achieved a yield of 84% using THF under reflux conditions .

2.1 Pharmacokinetics and Stability

Research indicates that carbamate derivatives exhibit favorable stability profiles at physiological pH levels, which is crucial for their function as prodrugs. For instance, studies on N-monosubstituted carbamate esters demonstrate that they undergo slow hydrolysis in physiological conditions, allowing for sustained release and absorption in vivo . This characteristic is particularly beneficial for compounds intended for systemic delivery.

2.2 Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been studied, revealing that specific enzyme-substrate ratios can optimize conversion rates. In experiments with CAL-B lipase, the optimal enzyme amount was determined to be 20 mg for achieving high enantiomeric excess and conversion rates .

2.3 Biological Assays

The compound's biological activity has been evaluated using various assays:

- Anticoagulant Activity : It has shown potential anticoagulant effects through inhibition of specific pathways involved in coagulation .

- Binding Assays : The compound demonstrated significant binding affinity in cannabinoid receptor assays, indicating its potential role in modulating endocannabinoid signaling pathways .

3. Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

4. Conclusion

This compound presents promising biological activities that warrant further investigation. Its stability as a prodrug and ability to modulate biological pathways make it a candidate for therapeutic applications. Future research should focus on elucidating its mechanisms of action and exploring its efficacy in clinical settings.

5. References

The references cited throughout this article include diverse sources from pharmacological studies to chemical synthesis reports, ensuring a comprehensive overview of the compound's biological activity.

属性

IUPAC Name |

tert-butyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUUDOMFHPDBIR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801198258 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188875-37-8 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188875-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。